Benzyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 4-Benzylpiperidine, a related compound, can be synthesized by reacting 4-Cyanopyridine with toluene to give 4-benzylpyridine. The catalytic hydrogenation of the pyridine ring then completes the synthesis .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including this compound. For instance:
- For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such effects .
- Researchers have synthesized derivatives with similar scaffolds and evaluated their in vitro activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
- Investigating its effects on muscarinic acetylcholine receptors and beta-2 adrenoceptors could provide valuable insights .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Antitubercular Activity
Cholinesterase Inhibition and Aβ-Aggregation Inhibition
Muscarinic Acetylcholine Receptor Antagonism and Beta-2 Adrenoceptor Agonism
Drug Design and Optimization
properties
IUPAC Name |
benzyl 4-[amino-(2-fluorophenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-9-5-4-8-17(18)19(22)16-10-12-23(13-11-16)20(24)25-14-15-6-2-1-3-7-15/h1-9,16,19H,10-14,22H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHDYRGWLFXHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2F)N)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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